Enhanced Hydrophilicity vs. Unsubstituted 2-Aminopyrimidine via LogP Difference
5-(ethanesulfonyl)pyrimidin-2-amine exhibits a calculated logP value of -0.1476 . In contrast, the unsubstituted parent scaffold, 2-aminopyrimidine, possesses a reported logP of -0.89 . This quantitative difference indicates that the ethanesulfonyl group significantly increases lipophilicity, which can enhance passive membrane permeability while retaining sufficient aqueous solubility compared to more hydrophobic aryl-sulfonyl analogs.
| Evidence Dimension | Lipophilicity (Calculated logP) |
|---|---|
| Target Compound Data | -0.1476 |
| Comparator Or Baseline | 2-Aminopyrimidine: -0.89 |
| Quantified Difference | ΔlogP = +0.7424 (more lipophilic than parent) |
| Conditions | Calculated partition coefficient; vendor specification sheet and authoritative database values. |
Why This Matters
This logP difference directly impacts experimental design for assays requiring specific solubility/permeability profiles, preventing the use of unsubstituted 2-aminopyrimidine as a suitable physicochemical control.
